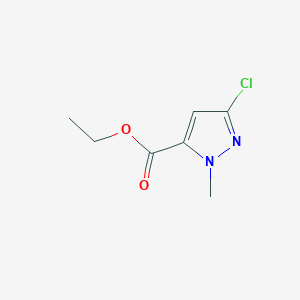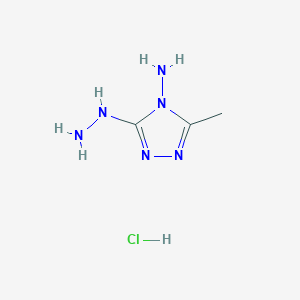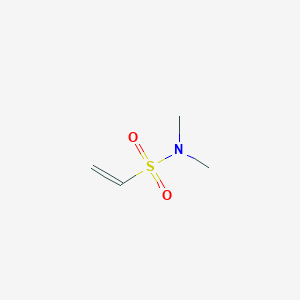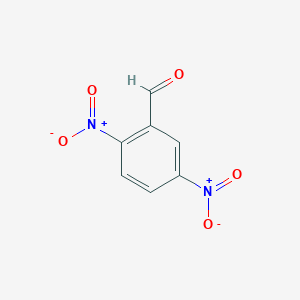
6-(Cyclohexyloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Cyclohexyloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 224187-22-8 . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.26 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Biomimetic Epoxidation Methods
6-(Cyclohexyloxy)pyridin-3-amine has been utilized in the development of biomimetic epoxidation methods. For instance, a study demonstrated an efficient and environmentally benign epoxidation technique using iron catalysts in combination with pyridine-based ligands, achieving excellent reactivity and selectivity for aromatic olefins and moderate reactivity towards cyclooctadiene using hydrogen peroxide as the oxidant (Anilkumar et al., 2007).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A novel four-component bicyclization strategy was developed to create multicyclic pyrazolo[3,4-b]pyridines, utilizing compounds like this compound. This method provided a flexible approach to synthesize various derivatives, important for pharmaceutical applications (Tu et al., 2014).
Solvent-free Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives
Research has shown the effective use of this compound in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives were synthesized in good to high yields from various amines and aldehydes under solvent-free conditions, indicating potential in organic synthesis and pharmaceutical applications (Ghorbani‐Vaghei & Amiri, 2014).
Applications in Transition Metal-free Amination
A study focused on the synthesis of N-arylated amines using aryl halides and various amines, including this compound, under transition metal-free conditions. This method proved to be efficient, yielding high conversion rates and excellent yields, crucial for various chemical syntheses (Bolliger & Frech, 2009).
Safety and Hazards
properties
IUPAC Name |
6-cyclohexyloxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABZTVVPNRPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)









